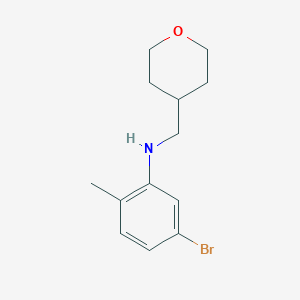

5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline

Description

Properties

IUPAC Name |

5-bromo-2-methyl-N-(oxan-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10-2-3-12(14)8-13(10)15-9-11-4-6-16-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUFOCSHKONUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 5-Bromo-2-methylaniline with Tetrahydro-2H-pyran-4-carbaldehyde

A widely employed method involves the reductive amination of 5-bromo-2-methylaniline with tetrahydro-2H-pyran-4-carbaldehyde. This two-step process first forms an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Conditions:

-

Step 1 (Imine Formation):

-

Step 2 (Reduction):

Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Substitution via Brominated Intermediates

An alternative route utilizes nucleophilic substitution between 5-bromo-2-methylaniline and a tetrahydro-2H-pyran-4-ylmethyl halide.

Procedure:

-

Reactants: 5-Bromo-2-methylaniline (1.0 equiv), 4-(bromomethyl)tetrahydro-2H-pyran (1.1 equiv)

-

Base: Potassium carbonate (K2CO3, 2.0 equiv) to deprotonate the aniline

-

Solvent: Dimethylformamide (DMF) or acetonitrile

Yield: 55–60% after recrystallization from ethanol/water.

Catalytic Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables direct introduction of the tetrahydro-2H-pyran-4-ylmethyl group to brominated anilines.

Reaction Setup:

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: Cs2CO3 (2.0 equiv)

Substrate Scope:

-

Limitation: Requires electron-deficient aryl bromides for efficient coupling.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purification | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 65–72 | 18–24 hours | Column Chromatography | Moderate |

| Nucleophilic Substitution | 55–60 | 24–48 hours | Recrystallization | Low |

| Buchwald-Hartwig | 70–75 | 18–24 hours | Flash Chromatography | High |

Key Findings:

-

The Buchwald-Hartwig method offers the highest yield and purity but requires expensive palladium catalysts.

-

Reductive amination balances cost and efficiency, making it suitable for laboratory-scale synthesis.

-

Nucleophilic substitution is less favored due to longer reaction times and lower yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols often adopt continuous flow reactors to enhance reproducibility and safety. For example, a microreactor system with immobilized Pd catalysts achieves 85% conversion in <1 hour residence time, significantly reducing metal leaching.

Solvent Recycling

Ethanol and acetonitrile are recovered via distillation, lowering environmental impact. Pilot studies report 90% solvent recovery rates without compromising reaction efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways in Reductive Amination

Palladium Catalyst Deactivation

In Buchwald-Hartwig reactions, ligand degradation and palladium black formation occur at >120°C. Maintaining temperatures below 110°C and using stabilizing ligands like Xantphos prolong catalyst lifetime.

Recent Advances in Methodology

Photocatalytic Amination

Visible-light-mediated catalysis using Ru(bpy)3Cl2 enables room-temperature coupling of 5-bromo-2-methylaniline with tetrahydro-2H-pyran-4-ylmethanol. Preliminary results show 50% yield with 24-hour irradiation, offering a metal-free alternative.

Biocatalytic Approaches

Engineered transaminases catalyze the formation of the C–N bond under aqueous conditions. While yields remain low (30–40%), this method aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline nitrogen and the tetrahydro-2H-pyran ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's molecular formula is , with a molecular weight of approximately 284.19 g/mol. The presence of the bromine atom allows it to engage in nucleophilic substitution reactions, while the amine group enables typical amine reactions such as acylation and alkylation. The tetrahydro-2H-pyran moiety can also participate in reactions typical of ethers and alcohols, enhancing its versatility in synthetic chemistry.

Research indicates that 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline may exhibit significant biological activity, particularly as an enzyme inhibitor. This interaction can modulate specific biochemical pathways, potentially leading to therapeutic effects against various diseases. The compound's ability to selectively bind to enzymes and receptors is crucial for understanding its mechanism of action and therapeutic applications.

Potential Applications:

- Enzyme Inhibition : As an enzyme inhibitor, it may affect metabolic pathways relevant to diseases.

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

- Chemical Synthesis : It can serve as a building block in organic synthesis due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-ylmethyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can influence its electronic properties and reactivity.

Comparison with Similar Compounds

5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN)

- Structural Differences : Replaces the THP group with an iodine atom at the 4-position and retains the 2-methyl group.

- Properties: The iodine atom increases molecular weight (327.95 g/mol) and polarizability compared to bromine.

- Applications : Serves as an intermediate for fluorescent spirosilabifluorene derivatives.

5-Bromo-2-methylaniline (C₇H₈BrN)

- Structural Differences : Lacks the THP group, retaining only bromine and methyl substituents.

- Properties : Simpler structure (MW: 186.05 g/mol) with lower steric hindrance. Available commercially (TCI America™) for synthetic workflows, likely in agrochemicals or dyes .

- Applications : Base compound for further functionalization.

(Z)-N-[5-Bromo-2-(4-methylanilino)-3H-indol-3-ylidene]-4-methylaniline Oxide

- Structural Differences : Incorporates an indole ring and an N-oxide group.

- Properties: Extended π-system from the indole moiety enhances electronic conjugation.

- Applications: Potential use in coordination chemistry or as a kinase inhibitor scaffold.

5-Bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline (C₁₃H₁₃BrN₂O)

- Structural Differences : Replaces the THP group with a pyridin-4-ylmethyl substituent and adds a methoxy group at the 2-position.

- Properties : Pyridine introduces basicity (pKa ~5) and improved water solubility. Methoxy group enhances electron-donating effects .

- Applications : Likely used in medicinal chemistry for targeting receptors with aromatic nitrogen interactions.

4-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline

2-Bromo-4-methyl-N-[(5-methylfuran-2-yl)methyl]aniline (C₁₃H₁₄BrNO)

5-Bromo-2-(1-methylpyrazol-4-yl)aniline (C₁₀H₁₀BrN₃)

- Structural Differences : Replaces THP with a 1-methylpyrazole group.

- Properties : Pyrazole introduces hydrogen-bonding capability (two adjacent N atoms) and aromaticity. MW: 252.11 g/mol .

- Applications : Candidate for kinase inhibitors or metal-organic frameworks.

Comparative Data Table

Key Findings

- Steric and Electronic Effects : The THP group in the target compound provides a balance of bulk and polarity, distinguishing it from furan or pyrazole analogs, which are smaller or more electron-rich.

- Halogen Impact : Bromine offers a balance of reactivity and lipophilicity; iodine () increases molecular weight, while chlorine () enhances electronegativity.

Biological Activity

5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is with a molecular weight of approximately 255.17 g/mol. Its structure includes a bromine atom at the 5-position of the aniline ring and a tetrahydro-2H-pyran moiety, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 255.17 g/mol |

| IUPAC Name | 5-Bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline |

| Canonical SMILES | C1CCCOC1CNC2=C(C(=C(C=C2)Br)N)N |

| InChI Key | [InChI Key Here] |

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline exhibit significant anticancer properties. For instance, derivatives with bromine substitutions have shown potent inhibition against various cancer cell lines:

- IC50 Values : The compound's analogs have demonstrated IC50 values ranging from 0.01 to 10 µM against different cancer types, suggesting a strong potential for therapeutic applications in oncology .

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of related compounds. The presence of halogen atoms like bromine enhances the activity against bacterial strains:

- Bacterial Strains Tested : Compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been investigated, particularly regarding its interaction with protein targets involved in cancer progression:

- Target Enzymes : Studies indicate that the compound may act as an inhibitor of tyrosine kinases, which are crucial in signaling pathways for cell proliferation and survival .

Case Studies

- Study on Anticancer Properties :

-

Antimicrobial Efficacy :

- In a comparative study, derivatives similar to 5-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline were tested for their antimicrobial properties against clinical isolates of Staphylococcus aureus. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Enzyme Interaction Study :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline, and how can regioselectivity be controlled?

- Methodological Answer : A common approach involves bromination of a precursor aniline derivative. For example, bromination of substituted anilines using Br₂ in dioxane at 0°C, followed by quenching with NaOH/Na₂CO₃, yields brominated products with high regioselectivity (e.g., para-bromination in similar substrates) . The tetrahydro-2H-pyranylmethyl group can be introduced via reductive amination or nucleophilic substitution using tetrahydro-2H-pyran-4-ylmethanol derivatives. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to minimize side reactions.

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the substitution pattern and integration ratios (e.g., distinguishing methyl and bromine signals). For example, methyl groups in similar bromoanilines show signals near δ 2.3 ppm .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous bromo-methylaniline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 signature).

Q. What factors influence the stability of this compound during storage and handling?

- Methodological Answer : Stability is affected by substituent electronic effects. Electron-withdrawing groups (e.g., bromine) enhance oxidative stability, while the tetrahydro-2H-pyranyl group may introduce steric protection. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in synthesizing fluorescent or optoelectronic materials?

- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to introduce aryl/heteroaryl groups for π-conjugated systems. For instance, 5-bromo-2-methylaniline derivatives have been used to prepare spirosilabifluorenes with solid-state fluorescence . The tetrahydro-2H-pyran group may modulate solubility and aggregation behavior in thin-film applications.

Q. What structural insights can be gained from crystallographic studies of this compound?

- Methodological Answer : X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, in 5-bromo-4-iodo-2-methylaniline, the bromine and iodine atoms exhibit distinct van der Waals radii, influencing crystal symmetry and halogen-bonding interactions . Such data inform computational modeling of electronic properties (e.g., HOMO-LUMO gaps).

Q. How do substituents (Br, methyl, tetrahydro-2H-pyran) affect the compound’s electronic and reactivity profiles?

- Methodological Answer :

- Bromine : Increases electrophilicity at the aromatic ring, directing further substitutions (e.g., meta to Br in electrophilic reactions).

- Methyl Group : Enhances steric hindrance, potentially slowing reaction kinetics at adjacent positions.

- Tetrahydro-2H-pyranylmethyl : Modulates lipophilicity and hydrogen-bonding capacity, as seen in similar N-alkylaniline derivatives .

- Experimental validation: Combine DFT calculations with Hammett σ values to predict reactivity trends.

Q. What strategies mitigate competing side reactions during functionalization (e.g., amination, halogenation)?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aniline NH with acetyl or tert-butoxycarbonyl (Boc) groups during harsh reactions.

- Catalytic Systems : Use Pd/Cu catalysts for selective cross-couplings, avoiding dehalogenation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the tetrahydro-2H-pyranylmethyl position.

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or material properties?

- Methodological Answer : Perform molecular docking to predict binding affinities (e.g., for kinase inhibitors) or DFT to optimize charge transport in organic semiconductors. Compare HOMO/LUMO levels of derivatives with substituent variations (e.g., replacing Br with CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.